molecular formula C9H7FO B13952075 4-Ethenylbenzoyl fluoride CAS No. 194344-13-3

4-Ethenylbenzoyl fluoride

Cat. No.: B13952075
CAS No.: 194344-13-3
M. Wt: 150.15 g/mol
InChI Key: MFRACUQTJCRVTC-UHFFFAOYSA-N
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Description

4-Ethenylbenzoyl fluoride is an organic compound with the molecular formula C9H7FO It is a derivative of benzoyl fluoride, characterized by the presence of an ethenyl group attached to the benzene ring

Preparation Methods

The synthesis of 4-Ethenylbenzoyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen fluoride to yield this compound . Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

4-Ethenylbenzoyl fluoride undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, difluoromethyl 2-pyridyl sulfone, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethenylbenzoyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenylbenzoyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various functional groups, enhancing the stability and reactivity of the compound. The ethenyl group can participate in addition and substitution reactions, allowing the compound to modify biological molecules and pathways .

At the molecular level, this compound can inhibit enzyme activity by forming covalent bonds with active site residues. This can lead to the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-Ethenylbenzoyl fluoride can be compared with other benzoyl fluoride derivatives, such as:

Properties

CAS No.

194344-13-3

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

4-ethenylbenzoyl fluoride

InChI

InChI=1S/C9H7FO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2

InChI Key

MFRACUQTJCRVTC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)F

Origin of Product

United States

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